MK-1468

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H33ClN4O4 |

|---|---|

分子量 |

501.0 g/mol |

IUPAC名 |

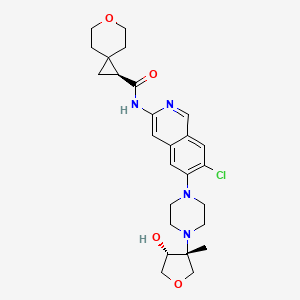

(2S)-N-[7-chloro-6-[4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl]isoquinolin-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide |

InChI |

InChI=1S/C26H33ClN4O4/c1-25(16-35-15-22(25)32)31-6-4-30(5-7-31)21-11-17-12-23(28-14-18(17)10-20(21)27)29-24(33)19-13-26(19)2-8-34-9-3-26/h10-12,14,19,22,32H,2-9,13,15-16H2,1H3,(H,28,29,33)/t19-,22+,25-/m1/s1 |

InChIキー |

ISEBFQYGEPKLRU-RZTXVSJASA-N |

異性体SMILES |

C[C@]1(COC[C@@H]1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)[C@H]5CC56CCOCC6)Cl |

正規SMILES |

CC1(COCC1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)C5CC56CCOCC6)Cl |

製品の起源 |

United States |

Foundational & Exploratory

MK-1468: A Technical Overview of a Novel LRRK2 Inhibitor for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While current treatments primarily offer symptomatic relief, there is a significant unmet need for disease-modifying therapies.[1] Genetic studies have identified mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene as a significant risk factor for both familial and sporadic PD.[2][3] These mutations often lead to increased LRRK2 kinase activity, suggesting that inhibition of LRRK2 is a promising therapeutic strategy.[2][3] MK-1468 is a potent, selective, and brain-penetrant LRRK2 inhibitor developed for the potential treatment of Parkinson's disease.[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound is a type I, ATP-competitive inhibitor of LRRK2 kinase activity.[1][2] By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the transfer of phosphate to LRRK2 substrates, thereby reducing its downstream signaling. The primary pharmacodynamic biomarker for LRRK2 inhibition is the reduction of LRRK2 autophosphorylation at serine 935 (pSer935).[1][2] this compound has been shown to dose-dependently reduce pSer935 levels in the brain.[2]

Signaling Pathway

Mutations in the LRRK2 gene can lead to a hyperactive kinase state. This results in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The subsequent disruption of cellular processes, including lysosomal and mitochondrial function, is believed to contribute to the neurodegeneration observed in Parkinson's disease. By inhibiting LRRK2 kinase activity, this compound aims to prevent these downstream pathological events.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| In vivo brain unbound IC50 | Rat (striatum) | 33 nM | [2] |

| Ex vivo PBMC IC50 | Rat | 25 nM | [2] |

Table 2: Selectivity Profile of this compound

| Assay Type | Number of Targets | Selectivity | Reference |

| Kinase Panel | 265 | >100-fold | [2] |

| Functional/Enzymatic/Binding | 117 | >1000-fold | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Rat | Dog | Cynomolgus Monkey | Reference |

| Oral Bioavailability (F%) | 56% | 100% | 9% | [2] |

| Mean Residence Time (MRT) | - | - | 3.6 h | [2] |

| Brain Unbound Partition Coeff. (Kpu,u) | 0.3 | - | - | [2] |

Table 4: Projected Human Dose

| Dose | Frequency | Basis | Reference |

| 18 - 48 mg | BID | Allometric Scaling & IVIVE | [2][4][5][6] |

Experimental Protocols

Detailed methodologies were employed to characterize the pharmacodynamic and pharmacokinetic properties of this compound.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats

This study aimed to establish the relationship between this compound exposure and its target engagement in the brain.

Experimental Workflow:

Methodology:

-

Animal Model: Male rats aged 8-10 weeks were utilized for the study.[2]

-

Dosing: this compound was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[2]

-

Sample Collection: Two hours after administration, plasma, cerebrospinal fluid (CSF), and brain tissue were collected for pharmacokinetic analysis. The striatum was specifically dissected for pharmacodynamic analysis.[2]

-

Pharmacokinetic Analysis: Concentrations of this compound in plasma, CSF, and brain homogenates were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacodynamic Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935) in the striatum were quantified, likely using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with a specific anti-pSer935-LRRK2 antibody.

Kinase Inhibition Assay

To determine the potency and selectivity of this compound, in vitro kinase inhibition assays were performed.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme and a suitable substrate (e.g., a generic peptide substrate like LRRKtide or a Rab protein) are prepared in a kinase assay buffer.

-

Compound Incubation: this compound is serially diluted and incubated with the LRRK2 enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP, or non-radioactive methods that measure ADP production (e.g., ADP-Glo™) or use phosphorylation-specific antibodies.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Workflow Diagram:

Preclinical Safety and Toxicology

This compound has undergone preliminary safety evaluation in non-human primates.

-

7-Day Study (Rhesus Monkeys): this compound was tolerated at doses of 100, 200, or 800 mg/kg/day.[4]

-

30-Day Study (Rhesus Monkeys): The compound was also tolerated at doses of 30, 100, or 500 mg/kg twice daily (b.i.d.).[4]

-

Observations: At higher doses (200 and 800 mg/kg/day in the 7-day study), there was evidence of lung effects, specifically hypertrophy of type 2 pneumocytes and an accumulation of intra-alveolar macrophages.[4]

These findings are crucial for determining the safety margin and for guiding dose selection in future clinical trials.

Conclusion

This compound is a highly selective and potent LRRK2 inhibitor with demonstrated target engagement in the central nervous system in preclinical models. Its mechanism of action directly addresses a genetically validated target for Parkinson's disease. The comprehensive preclinical data package, including its pharmacokinetic profile and initial safety assessment, supports its continued development as a potential disease-modifying therapy for Parkinson's disease. Further investigation in clinical trials will be necessary to establish its safety and efficacy in humans.

References

- 1. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

The Potent and Selective LRRK2 Inhibitor MK-1468: A Technical Guide for Neuronal Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. Inhibition of LRRK2 kinase activity is a promising strategy for the development of disease-modifying therapies for Parkinson's disease. This technical guide provides an in-depth overview of MK-1468, a potent, selective, and brain-penetrant LRRK2 inhibitor developed by Merck, with a focus on its application in neuronal cell research.

Mechanism of Action

This compound is a Type I ATP-competitive inhibitor of LRRK2. This means it binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of phosphate from ATP to its substrates. By blocking this phosphotransferase activity, this compound effectively reduces the phosphorylation of LRRK2 itself (autophosphorylation) at sites like Serine 935 (pS935) and the phosphorylation of downstream substrates such as Rab10.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | Cell Line/System | Potency (IC50) |

| Biochemical Assay | LRRK2 (G2019S) | - | 0.4 nM - 0.8 nM[1][2] |

| Cellular Assay (pS935) | LRRK2 | Human PBMCs | 2.8 nM[1] |

Table 2: In Vivo Potency and Pharmacokinetics of this compound

| Species | Assay | Parameter | Value |

| Rat | pS935 Inhibition (Striatum) | IC50 | 33 nM[3] |

| Rat | Oral Bioavailability | %F | 56%[3] |

| Dog | Oral Bioavailability | %F | 100%[3] |

| Rhesus Monkey | Oral Bioavailability | %F | 9%[3] |

Table 3: Selectivity Profile of this compound

| Parameter | Value |

| Kinase Selectivity | >100-fold selective against 265 off-target kinases |

| Broad Target Selectivity | >1000-fold selective against a panel of 117 functional, enzyme, and radioligand binding assays |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways relevant to Parkinson's disease and the point of intervention for this compound. Pathogenic mutations in LRRK2 enhance its kinase activity, leading to increased phosphorylation of Rab GTPases. This dysregulation affects downstream processes such as vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and degeneration.

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blot for pLRRK2 (S935)

This workflow outlines the key steps to assess the inhibitory effect of this compound on LRRK2 autophosphorylation in neuronal cells.

Caption: Western blot workflow for measuring LRRK2 pS935 inhibition.

Experimental Workflow: Cellular Target Engagement (NanoBRET™ Assay)

This diagram illustrates a typical workflow for confirming direct binding of this compound to LRRK2 in living neuronal cells.

Caption: Workflow for a NanoBRET™ LRRK2 target engagement assay.

Experimental Protocols

Western Blot for LRRK2 Ser935 Phosphorylation in SH-SY5Y Cells

This protocol is adapted from standard procedures and should be optimized for specific laboratory conditions.

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of MEM/F12 medium supplemented with 10% FBS, 1 mM sodium pyruvate, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Plate SH-SY5Y cells in 6-well plates. Once the cells reach the desired confluency, treat with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 1-2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-glycine polyacrylamide gel.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against pS935-LRRK2, total LRRK2, and a loading control (e.g., β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Phos-tag™ SDS-PAGE for Rab10 Phosphorylation

This method allows for the separation of phosphorylated and unphosphorylated Rab10 to assess LRRK2 substrate phosphorylation.

-

Sample Preparation: Prepare cell lysates as described in the Western blot protocol.

-

Phos-tag™ Gel Electrophoresis:

-

Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl2 according to the manufacturer's instructions.

-

Load equal amounts of protein lysate per lane.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Before transferring, wash the gel with transfer buffer containing EDTA to remove manganese ions, which can interfere with protein transfer.

-

-

Western Blotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane as described above.

-

Incubate with a primary antibody against total Rab10.

-

Proceed with secondary antibody incubation, detection, and analysis as described in the standard Western blot protocol. The phosphorylated Rab10 will appear as a slower-migrating band compared to the unphosphorylated form.

-

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to LRRK2 in living cells.

-

Cell Transfection: Transfect HEK293 or SH-SY5Y cells with a NanoLuc®-LRRK2 fusion vector according to the manufacturer's protocol.

-

Cell Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.

-

Assay Procedure:

-

Add the NanoBRET™ tracer to the cells at the recommended concentration.

-

Add this compound at various concentrations (e.g., 11-point serial dilution).

-

Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Read the plate on a luminometer capable of measuring BRET signals (donor emission at 460 nm and acceptor emission at >600 nm).

-

-

Data Analysis: Calculate the BRET ratio and plot the data against the concentration of this compound to determine the IC50 value.

Neuroprotection Assay in SH-SY5Y Cells (MPP+ Model)

This assay evaluates the ability of this compound to protect neuronal cells from a Parkinson's disease-relevant toxin.

-

Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells as described previously. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Toxin Treatment: Add the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) at a pre-determined toxic concentration (e.g., 1-2 mM) and incubate for an additional 24 hours.

-

Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying LDH release into the culture medium.

-

Data Analysis: Normalize the viability data to the untreated control and plot against the concentration of this compound to determine its protective effect.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with excellent brain penetrance, making it a valuable tool for investigating the role of LRRK2 in neuronal function and dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in cellular models of Parkinson's disease to further elucidate the therapeutic potential of LRRK2 inhibition.

References

MK-1468: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

MK-1468 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's Disease. Developed by Merck, this brain-penetrant, ATP-competitive, type-I inhibitor has demonstrated a remarkable selectivity profile, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, including quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows.

Executive Summary

This compound has been rigorously profiled against a broad panel of kinases, showcasing its high affinity for LRRK2 while maintaining a significant margin of selectivity against other kinases. The compound was subjected to inhibitory testing against 267 protein kinases and exhibited a 100-fold selectivity for 265 of these off-target kinases.[1][2] This high degree of selectivity is a notable achievement for a type-I inhibitor, given the conserved nature of the ATP-binding domain across the human kinome. Further screening against a panel of 117 functional assays, including enzymatic and radioligand binding tests, revealed a 1000-fold selectivity, underscoring its clean off-target profile.[1]

Quantitative Selectivity Data

The development of this compound involved extensive screening to determine its inhibitory activity against a wide array of kinases. While a comprehensive public list of IC50 values for all 265 kinases with over 100-fold selectivity is not available, the following table summarizes the known potency and key selectivity data for this compound and related compounds.

| Target | Assay Type | Result (IC50/Ki) | Notes |

| LRRK2 (wild-type) | In vitro kinase assay | Potent | This compound is a highly potent inhibitor of wild-type LRRK2.[1] |

| LRRK2 (G2019S) | In vitro kinase assay | Potent | Demonstrates nearly equivalent potency against the common G2019S mutant of LRRK2, a key mutation in familial Parkinson's disease.[1] |

| Off-target kinases (265) | In vitro kinase assay panel | >100-fold selectivity | This compound exhibits greater than 100-fold selectivity against 265 other kinases in a panel of 267.[1][2] |

| MINK1, CLK2, IRAK4 | In vitro kinase assay panel | <100-fold selectivity | A similar compound from the same development program showed less than 100-fold selectivity against these kinases, suggesting they may be the primary off-targets for this chemical series. |

| LRRK2 pSer935 | In vivo (rat striatum) | 33 nM (unbound) | Demonstrates potent in vivo target engagement by measuring the reduction of LRRK2 autophosphorylation at serine 935.[1] |

| LRRK2 pSer935 | Ex vivo (rat PBMCs) | 25 nM (unbound) | Shows consistent potency in a peripheral biomarker assay.[1] |

Experimental Protocols

The determination of this compound's kinase selectivity profile relies on robust and well-validated experimental methodologies. Below are detailed descriptions of the key assays typically employed in such a screening cascade.

In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered the gold standard for quantifying kinase activity due to their direct measurement of substrate phosphorylation.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphocellulose filter paper or beads

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, substrate, and this compound at various concentrations in the kinase reaction buffer.

-

Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Capture: Spot the reaction mixture onto phosphocellulose filter paper or add it to wells containing phosphocellulose-coated beads. The phosphorylated substrate will bind to the filter/beads.

-

Washing: Wash the filters/beads extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.

-

Detection: Place the dried filters/beads into scintillation vials with a scintillation cocktail.

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (pSer935 LRRK2)

This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by quantifying the autophosphorylation of LRRK2 at serine 935.

Principle: LRRK2 autophosphorylates itself at multiple sites, including Ser935. Inhibition of LRRK2 kinase activity leads to a decrease in pSer935 levels, which can be detected using specific antibodies.

Materials:

-

Cells expressing LRRK2 (e.g., primary peripheral blood mononuclear cells (PBMCs) or a relevant cell line)

-

Cell culture medium and reagents

-

This compound (or other test compounds)

-

Lysis buffer

-

Primary antibody specific for pSer935-LRRK2

-

Primary antibody for total LRRK2 (as a loading control)

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Western blot or ELISA reagents and equipment

Procedure (Western Blot):

-

Cell Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary anti-pSer935-LRRK2 antibody.

-

Wash the membrane and incubate with the labeled secondary antibody.

-

-

Detection: Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence).

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total LRRK2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Workflows

LRRK2 Signaling in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The LRRK2 protein is a large, multi-domain enzyme that includes a kinase domain and a GTPase domain. Its pathogenic mutations often lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and death. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.

Caption: Simplified LRRK2 signaling pathway in Parkinson's Disease and the inhibitory action of this compound.

This compound Drug Discovery and Development Workflow

The discovery and preclinical development of a selective kinase inhibitor like this compound follows a structured workflow, integrating computational and experimental approaches.

References

The Role of MK-1468 in LRRK2 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The enhanced kinase activity resulting from these mutations has positioned LRRK2 as a key therapeutic target. MK-1468, a potent, selective, and brain-penetrant LRRK2 inhibitor, has emerged as a promising clinical candidate. This technical guide provides an in-depth overview of the role of this compound in the LRRK2 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the experimental workflows used in its characterization.

Introduction to LRRK2 and its Role in Parkinson's Disease

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase domain and a GTPase domain.[1] Pathogenic mutations, such as the common G2019S variant, lead to increased LRRK2 kinase activity.[1] This aberrant activity is linked to disruptions in cellular signaling pathways, particularly those involved in organelle trafficking and homeostasis.[1] The accumulation of α-synuclein, a hallmark of PD, may also be influenced by LRRK2 dysfunction.[1] The observation of elevated LRRK2 kinase activity in the postmortem brain tissue of sporadic PD patients suggests that LRRK2 inhibitors could be beneficial for a broader patient population beyond those with familial mutations.[2][3]

This compound: A Selective LRRK2 Kinase Inhibitor

This compound is an amidoisoquinoline-derived, ATP-competitive (Type I) LRRK2 inhibitor developed by Merck.[2][4] It was designed for potency, kinome selectivity, and central nervous system (CNS) penetration to effectively target LRRK2 in the brain.[4] The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize its properties, including reducing off-target effects such as inhibition of the hERG ion channel, a challenge encountered with earlier compounds.[5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro and In Vivo Potency of this compound

| Assay | Species/System | IC50 | Reference |

| LRRK2 (G2019S) Kinase Inhibition | In Vitro | Near-equivalent to wild-type | [3] |

| LRRK2 (Wild-Type) Kinase Inhibition | In Vitro | Near-equivalent to G2019S | [3] |

| pSer935 LRRK2 Inhibition (Striatum) | Rat (in vivo, unbound) | 33 nM | [3] |

| pSer935 LRRK2 Inhibition (PBMCs) | Rat (ex vivo, unbound) | 25 nM | [3] |

Table 2: Selectivity Profile of this compound

| Assay Type | Number of Targets | Selectivity | Reference |

| Kinase Panel | 267 protein kinases | >100-fold for 265 kinases | [3] |

| Functional/Enzymatic/Radioligand Binding Assays | 117 assays | >1000-fold | [3] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Key Findings | Reference |

| Rat | 56% | Good bioavailability | [3] |

| Dog | 100% | High bioavailability | [3] |

| Rhesus Monkey | 9% | Lower bioavailability | [6] |

LRRK2 Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the LRRK2 signaling pathway and the inhibitory action of this compound. LRRK2, when active, phosphorylates a number of downstream substrates, including a subset of Rab GTPases. This phosphorylation event is a key readout of LRRK2 kinase activity. This compound acts by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature and general laboratory practices.

In Vitro LRRK2 Kinase Assay

This protocol describes a general procedure for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like this compound.

Objective: To measure the phosphorylation of a substrate by recombinant LRRK2 enzyme and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant LRRK2 protein (wild-type or mutant)

-

Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

-

ATP solution

-

MgCl2 solution

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

This compound or other test compounds

-

[γ-32P]ATP (for radiometric assays) or appropriate reagents for non-radioactive detection (e.g., antibodies for ELISA or mass spectrometry)

-

96-well plates

-

Incubator

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and the substrate in each well of a 96-well plate.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2 (containing [γ-32P]ATP for radiometric detection).

-

Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., Laemmli sample buffer for SDS-PAGE or a solution containing EDTA).

-

Detect the amount of substrate phosphorylation. For radiometric assays, this can be done by separating the proteins by SDS-PAGE and exposing a phosphor screen. For non-radioactive methods, follow the specific detection protocol (e.g., ELISA with a phospho-specific antibody).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for LRRK2 pSer935 in Cell Lysates or Tissue Homogenates

This protocol outlines the general steps for measuring the phosphorylation of LRRK2 at Serine 935, a key biomarker of LRRK2 kinase activity in cellular and in vivo models.

Objective: To determine the effect of this compound on the levels of pSer935 LRRK2.

Materials:

-

Cell lysates or tissue homogenates from treated and untreated samples

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSer935 LRRK2 and anti-total LRRK2

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates or tissue homogenates in lysis buffer on ice.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-pSer935 LRRK2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with anti-total LRRK2 and a loading control antibody to normalize the data.

-

Quantify the band intensities to determine the relative levels of pSer935 LRRK2.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with excellent brain penetration, making it a strong candidate for the treatment of Parkinson's disease. Its ability to effectively reduce LRRK2 kinase activity, as demonstrated by the inhibition of pSer935 LRRK2 both in vitro and in vivo, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on LRRK2-targeted therapies for neurodegenerative diseases. Further preclinical and clinical studies will be crucial in fully elucidating the safety and efficacy of this compound in PD patients.

References

- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. protocols.io [protocols.io]

- 5. Merck reports the use of LRRK2 inhibitor for Parkinson's treatment [synapse.patsnap.com]

- 6. In vitro LRRK2 kinase activity assay using mass-spectrometry as readout [protocols.io]

Unveiling the Potency and Selectivity of MK-1468 on Wild-Type LRRK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MK-1468, a potent and selective ATP-competitive inhibitor, on wild-type Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.

Quantitative Data Summary

This compound demonstrates high potency against both wild-type and mutant forms of LRRK2, with a favorable selectivity profile against a broad range of other kinases. The following tables summarize the key quantitative metrics for this compound's activity and pharmacokinetic properties.

Table 1: In Vitro and Cellular Potency of this compound against LRRK2

| Assay Type | Target | Metric | Value (nM) | Source |

| Biochemical Assay | LRRK2 (G2019S) | IC50 | 0.4 | [1] |

| Biochemical Assay | Wild-Type LRRK2 | IC50 | ~0.4 (inferred) | [2] |

| Cellular Assay (hPBMCs) | pSer935 LRRK2 | IC50 | 2.8 | [1] |

| Ex Vivo Cellular Assay (Rat PBMCs) | pSer935 LRRK2 | IC50 | 25 | [2] |

| In Vivo (Rat Brain) | Unbound pSer935 LRRK2 | IC50 | 33 | [2] |

Note: The biochemical IC50 for wild-type LRRK2 is inferred from the statement that this compound exhibits "nearly equivalent potency" against wild-type and the G2019S mutant of LRRK2.[2]

Table 2: Selectivity Profile of this compound

| Panel Size | Selectivity | Description | Source |

| 267 Protein Kinases | >100-fold | This compound was tested against a panel of 267 protein kinases and showed over 100-fold selectivity for LRRK2 over 265 of these kinases. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of this compound's effects on wild-type LRRK2.

LRRK2 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type LRRK2.

Materials:

-

Recombinant full-length wild-type LRRK2 protein

-

LRRKtide or Myelin Basic Protein (MBP) as a substrate

-

Adenosine Triphosphate (ATP), including [γ-³²P]ATP for radioactive detection

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

This compound dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or luminescence plate reader (for ADP-Glo assay)

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 96-well plate, add the LRRK2 enzyme to the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP (spiked with [γ-³²P]ATP). The final ATP concentration should be at or near the Km for LRRK2.

-

Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular LRRK2 Autophosphorylation Assay (pSer935)

This assay measures the inhibition of LRRK2 autophosphorylation in a cellular context, providing a measure of target engagement.

Objective: To determine the cellular IC50 of this compound by quantifying the levels of phosphorylated LRRK2 at serine 935.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., SH-SY5Y) endogenously expressing or overexpressing wild-type LRRK2.

-

Cell culture medium and reagents.

-

This compound dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, fluorophore for immunofluorescence).

-

Western blot or ELISA equipment.

Procedure:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate.

-

For Western Blot Analysis: a. Denature equal amounts of protein from each lysate by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total LRRK2 as a loading control.

-

Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

-

Calculate the percentage of inhibition for each this compound concentration and determine the cellular IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound on LRRK2.

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the cellular LRRK2 autophosphorylation assay.

Caption: Logical flow of the investigation of this compound's effects.

References

The Impact of MK-1468 on G2019S Mutant LRRK2 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to a pathogenic increase in LRRK2 kinase activity. This has positioned LRRK2 as a key therapeutic target for neuroprotective strategies in PD. MK-1468 is a potent, selective, and brain-penetrant LRRK2 inhibitor that has been developed for the potential treatment of Parkinson's disease. This technical guide provides an in-depth overview of the impact of this compound on the activity of the G2019S mutant LRRK2, including its biochemical and cellular effects, and detailed experimental protocols for its characterization.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound in inhibiting LRRK2 activity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| G2019S LRRK2 | Biochemical Kinase Assay | 0.4 | [1][2] |

| Wild-Type LRRK2 | Biochemical Kinase Assay | Near-equipotent to G2019S | [1] |

| pSer935 LRRK2 (in hPBMCs) | Cellular Assay | 2.8 | [1][2] |

| pSer935 LRRK2 (in rat brain) | In Vivo Assay | 33 (unbound IC50) | [3] |

Table 2: Selectivity Profile of this compound

| Parameter | Value | Reference |

| Selectivity against other kinases | >100-fold (against 265 kinases) | [4] |

| Selectivity against other functional assays | >1000-fold (against 117 assays) | [1] |

Signaling Pathways and Mechanism of Action

This compound is a Type I kinase inhibitor, meaning it competitively binds to the ATP-binding pocket of LRRK2 in its active conformation.[5][6][7][] This prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its downstream signaling.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for LRRK2 Inhibitor Characterization.

Experimental Protocols

Biochemical LRRK2 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from a general method for assessing LRRK2 kinase activity.[9]

Objective: To determine the in vitro IC50 value of this compound against purified G2019S LRRK2.

Materials:

-

Purified recombinant G2019S LRRK2 enzyme

-

LRRKtide peptide substrate

-

ATP

-

LRRK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (in DMSO)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µl of each this compound dilution or DMSO (vehicle control).

-

Add 2 µl of G2019S LRRK2 enzyme solution (concentration to be optimized).

-

Add 2 µl of a substrate/ATP mixture (LRRKtide and ATP concentrations to be optimized).

-

Incubate at room temperature for 120 minutes.[9]

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[9]

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[9]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Assay for LRRK2 Activity (Western Blot for pSer935-LRRK2)

This protocol is a generalized method based on common practices for assessing LRRK2 pathway inhibition in cells.[10][11][12]

Objective: To determine the cellular potency of this compound by measuring the inhibition of LRRK2 Ser935 phosphorylation in a cellular context.

Materials:

-

HEK293 cells stably overexpressing GFP-tagged G2019S LRRK2

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSer935 LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HEK293-G2019S LRRK2 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound or DMSO for 90 minutes.[12]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize pSer935-LRRK2 levels to total LRRK2 and the loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA to confirm the direct binding of this compound to LRRK2 in cells.[13][14][15][16][17]

Objective: To demonstrate target engagement of this compound with LRRK2 in a cellular environment.

Materials:

-

Cells expressing G2019S LRRK2

-

This compound (in DMSO)

-

PBS

-

Lysis buffer with protease inhibitors

-

Western blotting or ELISA reagents for LRRK2 detection

Procedure:

-

Culture cells to a sufficient density.

-

Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest and resuspend cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[17]

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble LRRK2 in the supernatant by Western blot or ELISA.

-

Plot the amount of soluble LRRK2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Conclusion

This compound is a highly potent and selective inhibitor of G2019S mutant LRRK2 kinase activity. Its ability to penetrate the brain and engage its target in vivo makes it a promising therapeutic candidate for Parkinson's disease. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other LRRK2 inhibitors, from initial biochemical characterization to cellular and in vivo target engagement studies. This information is crucial for researchers and drug developers working to advance novel treatments for LRRK2-driven neurodegeneration.

References

- 1. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. LRRK2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Type I inhibitors: Significance and symbolism [wisdomlib.org]

- 9. promega.com [promega.com]

- 10. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of MK-1468: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of MK-1468, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime therapeutic target. This compound is a brain-penetrant, ATP-competitive LRRK2 inhibitor developed by Merck for the potential treatment of PD.[1][2] This document summarizes the key preclinical data, experimental methodologies, and relevant biological pathways associated with this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a type I, ATP-competitive inhibitor of LRRK2 kinase activity.[2] By binding to the ATP pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 and its downstream substrates. One of the key pharmacodynamic markers of LRRK2 kinase activity is the autophosphorylation of serine 935 (pSer935) on the LRRK2 protein.[2][3] Inhibition of LRRK2 kinase activity by this compound leads to a dose-dependent reduction in pSer935 levels.[2]

Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacology

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

| LRRK2 (G2019S) IC50 | Enzyme Assay | 0.4 nM | [4] |

| pSer935 IC50 | Human PBMCs | 2.8 nM | [4] |

| Kinase Selectivity | 265 off-target kinases | >100-fold selective | [2][4] |

| Functional/Enzyme/Radioligand Binding Assay Selectivity | 117 assays (Cerep, Panlabs) | >1000-fold selective | [2][4] |

Table 2: In Vivo Pharmacodynamics

| Parameter | Species | Tissue | Value | Reference |

| Unbound Brain IC50 (pSer935 reduction) | Rat | Striatum | 33 nM | [2] |

| Unbound ex vivo PBMC IC50 (pSer935 reduction) | Rat | PBMCs | 25 nM | [2] |

Table 3: Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F%) | Rat | 56% | [2] |

| Dog | 100% | [2] | |

| Cynomolgus Monkey | 9% | [2] | |

| Mean Residence Time (MRT) | Cynomolgus Monkey | 3.6 h | [2] |

| Brain to Plasma Unbound Concentration Ratio (Kp,uu) | Rat | 0.3 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LRRK2 Enzyme Inhibition Assay

The enzymatic potency of this compound against LRRK2 was determined using a biochemical assay. The specific protocol was not detailed in the provided search results, but a general procedure for such an assay would involve:

-

Reagents : Recombinant LRRK2 enzyme (e.g., G2019S mutant), a suitable substrate (e.g., a peptide or protein substrate like LRRKtide), ATP, and the test compound (this compound).

-

Procedure : The LRRK2 enzyme is incubated with varying concentrations of this compound in the presence of the substrate and ATP.

-

Detection : The phosphorylation of the substrate is quantified, typically using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays.

-

Data Analysis : The IC50 value, representing the concentration of this compound required to inhibit 50% of the LRRK2 kinase activity, is calculated from the dose-response curve.

Cellular pSer935 Assay in Human PBMCs

The cellular potency of this compound was assessed by measuring the inhibition of LRRK2 pSer935 in human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture : Human PBMCs are isolated and cultured under standard conditions.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound for a specified duration.

-

Cell Lysis : After treatment, cells are lysed to release cellular proteins.

-

pSer935 Detection : The level of pSer935 is quantified using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a bead-based assay.

-

Data Analysis : The IC50 value is determined by plotting the percentage of pSer935 inhibition against the concentration of this compound.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rats

These studies were conducted to evaluate the pharmacokinetic profile and the in vivo target engagement of this compound.

-

Animal Model : Male rats (8-10 weeks old) were used.[2]

-

Dosing : this compound was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[2]

-

Sample Collection : Two hours post-dose, plasma, cerebrospinal fluid (CSF), and brain tissue were collected for pharmacokinetic analysis. The striatum was collected for pharmacodynamic analysis.[2]

-

Pharmacokinetic Analysis : The concentrations of this compound in plasma, CSF, and brain were determined using a suitable bioanalytical method (e.g., LC-MS/MS).

-

Pharmacodynamic Analysis : The levels of pSer935 in the striatum were measured to assess the extent of LRRK2 inhibition.

-

Data Analysis : Pharmacokinetic parameters such as bioavailability and brain penetration (Kp,uu) were calculated. The in vivo IC50 for pSer935 reduction was determined from the dose-response relationship.

Figure 2: Preclinical evaluation workflow for this compound.

Toxicology

Preclinical safety studies were conducted in rhesus monkeys. In 7-day and 30-day studies, this compound was generally well-tolerated.[5] The primary finding at higher doses was hypertrophy of type 2 pneumocytes and an increase in intra-alveolar macrophages in the lungs.[5] These findings are consistent with observations for other LRRK2 inhibitors and are considered a potential on-target effect.

Conclusion

This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor with a preclinical profile that supports its further development for the treatment of Parkinson's disease. The compound demonstrates robust target engagement in both in vitro and in vivo models, as evidenced by the dose-dependent reduction of pSer935. The pharmacokinetic properties of this compound are favorable in rats and dogs, although bioavailability was lower in cynomolgus monkeys.[2] The preclinical safety profile of this compound has been characterized, with pulmonary findings being the most notable observation. This comprehensive preclinical data package provides a strong foundation for the clinical investigation of this compound as a potential disease-modifying therapy for Parkinson's disease.

References

- 1. Discovery of this compound: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merck reports the use of LRRK2 inhibitor for Parkinson's treatment [synapse.patsnap.com]

- 3. Medicinal Chemistry in Review: Merck Report the Discovery of this compound as a Potent, Brain Penetrant LRRK2 Inhibitor for the Treatment of Parkinson’s Disease | Domainex [domainex.co.uk]

- 4. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Discovery of this compound: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

Unveiling the CNS Pharmacokinetics of MK-1468: A Technical Guide to Brain Penetrance and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data concerning the brain penetrance and central nervous system (CNS) distribution of MK-1468, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor under investigation for the treatment of Parkinson's disease. This document summarizes key quantitative data, outlines the experimental methodologies employed in its evaluation, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of its CNS pharmacokinetic and pharmacodynamic profile.

Executive Summary

This compound is a brain-penetrant LRRK2 inhibitor designed by Merck for the potential treatment of Parkinson's disease.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and engage its target in the CNS. In vivo experiments in rats have shown a dose-dependent reduction of pSer935, a biomarker of LRRK2 kinase activity, in the striatum, confirming target engagement within the brain.[3] Pharmacokinetic assessments in rats and dogs have been conducted, revealing its oral bioavailability. This guide will delve into the available quantitative data and the methodologies used to generate these findings.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies.

Table 1: In Vitro Properties of this compound

| Parameter | Value | Species | Assay |

| LRRK2 (G2019S) Inhibition | Near-equivalent potency to wild-type | Human | Kinase Inhibitory Testing |

| LRRK2 (Wild-Type) Inhibition | Near-equivalent potency to G2019S | Human | Kinase Inhibitory Testing |

| Kinase Selectivity | >100-fold selectivity vs. 265 kinases | - | Kinase Selectivity Screen |

| P-glycoprotein (P-gp) Efflux | Slight improvement with piperazine nitrogen addition | - | P-gp Efflux Assay |

| Breast Cancer Resistance Protein (BCRP) Efflux | Activity maintained with piperazine nitrogen addition | - | BCRP Efflux Assay |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Species | Route of Administration |

| Oral Bioavailability (F%) | 56% | Rat | Oral |

| Oral Bioavailability (F%) | 100% | Dog | Oral |

| Oral Bioavailability (F%) | 9% | Rhesus Monkey | Oral |

| Mean Residence Time (MRT) | 3.6 h | Cynomolgus Monkey | - |

Table 3: In Vivo CNS Pharmacokinetics and Pharmacodynamics of this compound in Rats

| Parameter | Value | Dosing |

| Brain Unbound IC50 (pSer935 reduction in striatum) | 33 nM | 1, 3, 10, 30, and 100 mg/kg (PO) |

| Unbound Brain/Unbound Plasma Ratio (Kpu,u) | 0.3 | - |

| Ex Vivo PBMC Unbound IC50 | 25 nM | - |

Experimental Protocols

While detailed, step-by-step protocols are often found in the supplementary information of peer-reviewed publications (which are not directly accessible), this section outlines the general methodologies employed in the key experiments based on the available literature.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in Wistar-Han rats, male beagle dogs, and male rhesus monkeys.[4] The compound was administered orally. Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound over time. Standard non-compartmental analysis was likely used to calculate key parameters such as oral bioavailability (F%) and mean residence time (MRT).

In Vivo Rat Pharmacokinetic/Pharmacodynamic (PK/PD) Study

To assess the relationship between this compound exposure and its pharmacological effect in the brain, a PK/PD study was conducted in male rats (8-10 weeks old).[3]

-

Dosing: this compound was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[3]

-

Sample Collection: Two hours after administration, plasma, cerebrospinal fluid (CSF), and brain tissue were collected.[3] The striatum was specifically isolated for pharmacodynamic analysis.[3]

-

Pharmacokinetic Analysis: Concentrations of this compound in plasma, CSF, and brain homogenates were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS). These data were used to calculate the unbound brain-to-plasma concentration ratio (Kpu,u).

-

Pharmacodynamic Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935) in the striatum were quantified.[3] This is a key biomarker of LRRK2 kinase activity. The dose-dependent reduction in pSer935 levels was used to determine the in vivo unbound brain IC50.

In Vitro Efflux Transporter Assays (P-gp and BCRP)

To evaluate whether this compound is a substrate of key efflux transporters at the blood-brain barrier, in vitro assays using cell lines overexpressing human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) were likely performed. These assays typically involve a polarized cell monolayer (e.g., MDCK-MDR1) grown on a permeable support. The transport of this compound from the apical to the basolateral side and vice versa is measured. An efflux ratio is then calculated to determine if the compound is actively transported out of the cells by these transporters.[5][6]

Visualizations

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and altered LRRK2 kinase activity is also implicated in sporadic forms of the disease.[7] LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity, in particular, is a key target for therapeutic intervention. This compound acts as a type I (ATP-competitive) inhibitor of the LRRK2 kinase domain.[3]

Caption: LRRK2 signaling in Parkinson's and this compound's inhibitory action.

Experimental Workflow for In Vivo Assessment of this compound

The following diagram illustrates the general workflow for the in vivo studies conducted to assess the brain penetrance and target engagement of this compound in a preclinical rat model.

Caption: Workflow for in vivo CNS PK/PD assessment of this compound in rats.

References

- 1. Discovery of this compound: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Merck reports the use of LRRK2 inhibitor for Parkinson's treatment [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry in Review: Merck Report the Discovery of this compound as a Potent, Brain Penetrant LRRK2 Inhibitor for the Treatment of Parkinson’s Disease | Domainex [domainex.co.uk]

- 6. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MK-1468: A Technical Guide for Sporadic Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-1468 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target implicated in both familial and sporadic Parkinson's disease (PD). The hyperactivation of LRRK2 is a critical pathogenic event, and its inhibition presents a promising disease-modifying strategy. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to equip researchers and drug development professionals with the core knowledge required to investigate the potential of this compound in sporadic PD research.

Introduction: The Role of LRRK2 in Sporadic Parkinson's Disease

While mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, mounting evidence suggests that wild-type LRRK2 kinase activity is also elevated in the substantia nigra dopamine neurons of individuals with sporadic PD.[1] This enhanced kinase activity is considered a key contributor to the neurodegenerative process.[2] LRRK2 is a large, multi-domain protein whose substrates include Rab GTPases, which are crucial for regulating vesicular trafficking and lysosomal function.[3] Hyperactivated LRRK2 is thought to disrupt these pathways, leading to lysosomal dysfunction, impaired protein clearance, and ultimately, neuronal cell death—hallmarks of PD pathology.[3][4]

This compound, developed by Merck, is a Type I (ATP-competitive) LRRK2 inhibitor designed for high potency, selectivity, and central nervous system (CNS) penetration, making it a valuable tool for interrogating the LRRK2 signaling pathway and a potential therapeutic candidate for a broad population of PD patients.[2][4]

Mechanism of Action

This compound exerts its function by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain. This action prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key pharmacodynamic biomarker for LRRK2 kinase activity is the phosphorylation of serine 935 (pSer935). Inhibition of LRRK2 by this compound leads to a dose-dependent reduction in pSer935 levels, providing a quantifiable measure of target engagement in both preclinical models and potentially in clinical settings.[1][2]

References

- 1. Medicinal Chemistry in Review: Merck Report the Discovery of this compound as a Potent, Brain Penetrant LRRK2 Inhibitor for the Treatment of Parkinson’s Disease | Domainex [domainex.co.uk]

- 2. mesoscale.com [mesoscale.com]

- 3. LRRK2 links genetic and sporadic Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Amidoisoquinoline Core of MK-1468: A Technical Guide for Drug Development Professionals

An in-depth exploration of the potent and selective LRRK2 inhibitor, MK-1468, focusing on its core amidoisoquinoline structure, synthesis, and mechanism of action for the potential treatment of Parkinson's Disease.

This technical guide provides a comprehensive overview of the amidoisoquinoline-based Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, this compound, for researchers, scientists, and drug development professionals. The document details the chemical synthesis, mechanism of action, and key preclinical data of this promising therapeutic candidate.

The Amidoisoquinoline Scaffold: A Foundation for Potency and Selectivity

This compound is a potent, selective, and brain-penetrant inhibitor of LRRK2, a key target in the development of disease-modifying therapies for Parkinson's disease.[1][2][3][4] The core of its chemical structure is an amidoisoquinoline motif, which has been instrumental in achieving high affinity and selectivity for the LRRK2 kinase domain.[2][4] The systematic exploration of this scaffold has led to the discovery of this compound as a clinical candidate with a favorable preclinical safety profile.[2][4]

Chemical Structure:

-

IUPAC Name: (S)-N-(7-chloro-6-(4-((3R,4R)-4-hydroxy-3-methyltetrahydrofuran-3-yl)piperazin-1-yl)isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide

-

Molecular Formula: C₂₆H₃₃ClN₄O₄

-

Molecular Weight: 501.02 g/mol

Synthesis of the Amidoisoquinoline Core and this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the key amidoisoquinoline core, followed by the attachment of the side chains. While the full, detailed synthesis protocol is proprietary, the general strategy is outlined in the discovery publication. The synthesis of the amidoisoquinoline core is a critical aspect, ensuring the correct stereochemistry and functionalization for optimal LRRK2 inhibition. The development of this synthetic route was a key achievement in the progression of this compound towards clinical evaluation.

A detailed, step-by-step synthetic protocol is available in the supplementary information of the primary publication, "Discovery of this compound: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease" in the Journal of Medicinal Chemistry.[2]

Mechanism of Action: Targeting the LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, leading to increased kinase activity. This compound acts as an ATP-competitive inhibitor of LRRK2, effectively blocking its catalytic function and downstream signaling.[5] The inhibition of LRRK2 is a promising therapeutic strategy to halt or slow the neurodegenerative processes in Parkinson's disease.

The following diagram illustrates the simplified LRRK2 signaling pathway and the point of intervention by this compound.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Preclinical Data Summary

This compound has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties.

| Parameter | Species | Value | Reference |

| In Vitro Potency | |||

| LRRK2 (G2019S) IC₅₀ | 33 nM | [2] | |

| In Vivo Efficacy | |||

| LRRK2 pSer935 Inhibition in Striatum (IC₅₀) | Rat | 33 nM | [2] |

| Pharmacokinetics | |||

| Oral Bioavailability | Rat | 56% | [2] |

| Oral Bioavailability | Dog | 100% | [2] |

| Oral Bioavailability | Rhesus Monkey | 9% | [2] |

| Selectivity | |||

| Kinase Selectivity | >100-fold against a panel of other kinases | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.

LRRK2 Kinase Inhibition Assay (In Vitro)

This assay determines the potency of this compound in inhibiting LRRK2 kinase activity.

Caption: Workflow for In Vitro LRRK2 Kinase Inhibition Assay.

Protocol: A typical protocol involves incubating the LRRK2 enzyme with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured using a detection method such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. The data is then used to calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. Specific details regarding buffer compositions, enzyme and substrate concentrations, and incubation times can be found in the supplementary information of the primary publication.[2]

Pharmacodynamic (PD) Assay: LRRK2 pSer935 in Rat Striatum

This in vivo assay measures the ability of this compound to inhibit LRRK2 activity in the brain.

Caption: Workflow for LRRK2 pSer935 Pharmacodynamic Assay.

Protocol: Rats are administered various doses of this compound. At a specified time point, the striatum is dissected, and tissue lysates are prepared. The levels of phosphorylated LRRK2 at serine 935 (pSer935), a biomarker of LRRK2 kinase activity, are then quantified using techniques like Western blotting or ELISA. This allows for the determination of the in vivo potency and target engagement of this compound in the brain. The detailed procedure, including dosing regimen, tissue collection, and analytical methods, is described in the in vivo studies section of the supplementary information of the discovery paper.[2]

Pharmacokinetic (PK) Study in Rodents

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Caption: Workflow for Rodent Pharmacokinetic Study.

Protocol: this compound is administered to rodents (e.g., rats, mice) via oral or intravenous routes. Blood samples are collected at various time points post-administration. The concentration of this compound in the plasma is then quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including bioavailability, half-life, clearance, and volume of distribution. General methodologies for rodent PK studies are well-established, and specific details for the this compound studies are available in the supplementary information of the primary research article.[2]

Conclusion

This compound, with its novel amidoisoquinoline core, represents a significant advancement in the development of LRRK2 inhibitors for Parkinson's disease. Its high potency, selectivity, and brain-penetrant properties, supported by a robust preclinical data package, underscore its potential as a disease-modifying therapeutic. The detailed understanding of its chemical synthesis and the establishment of reliable experimental protocols are critical for its continued development and for the broader field of LRRK2-targeted drug discovery. This technical guide provides a foundational resource for researchers and drug developers working to translate the promise of LRRK2 inhibition into a clinical reality for patients with Parkinson's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Medicinal Chemistry in Review: Merck Report the Discovery of this compound as a Potent, Brain Penetrant LRRK2 Inhibitor for the Treatment of Parkinson’s Disease | Domainex [domainex.co.uk]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of LRRK2 Phosphorylation Following MK-1468 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction